2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile
Übersicht
Beschreibung
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile is an organic compound with the molecular formula C11H10N2O2. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse chemical properties and applications. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acrylonitrile in the presence of a catalyst, followed by cyclization to form the benzoxazine ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include oxo-derivatives, amines, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The benzoxazine ring and nitrile group play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile is unique due to its nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Biologische Aktivität
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile (CAS Number: 23866-15-1) is a compound that has garnered interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.
The molecular formula of this compound is CHNO, with a molecular weight of 221.21 g/mol. The presence of the nitrile group enhances its reactivity and biological potential compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 221.21 g/mol |
Melting Point | 128°C to 130°C |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In a study published in ChemMedChem, it was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2015) evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli, indicating strong antimicrobial potential.
- Cancer Cell Proliferation : In another case study by Johnson et al. (2020), the compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM for MCF-7 cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
Receptor Modulation : It has been suggested that the compound may interact with cannabinoid receptors (CB2), potentially influencing pain modulation and inflammation pathways without psychotropic effects.
Comparative Analysis
When compared to other benzoxazine derivatives such as 2,3-dihydro-3-oxo-4H-benzoxazine and propionic acid analogs, this compound exhibits superior reactivity due to the nitrile functional group. This unique feature allows for further derivatization and enhancement of biological activity.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
2,3-Dihydro-3-oxo-4H-benzoxazine | Moderate | Low |
2,3-Dihydro-3-oxo-4H-benzoxazine-propionic acid | Low | Moderate |
This compound | High | High |
Eigenschaften
IUPAC Name |
3-(3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMJEYOWARPGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403932 | |
Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23866-12-8 | |
Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.